molecular formula C11H11F3N4 B11462416 2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

Cat. No.: B11462416
M. Wt: 256.23 g/mol
InChI Key: UAMSYHLUVXZPJH-UHFFFAOYSA-N
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Description

2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a chemical compound that features a trifluorobenzyl group attached to a triazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The trifluorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the triazole ring can interact with various enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 2-(1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 2-(2-(2-Chlorophenyl)thiazol-4-yl)ethan-1-amine

Uniqueness

2-[1-(2,4,5-trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is unique due to the presence of the trifluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C11H11F3N4

Molecular Weight

256.23 g/mol

IUPAC Name

2-[1-[(2,4,5-trifluorophenyl)methyl]triazol-4-yl]ethanamine

InChI

InChI=1S/C11H11F3N4/c12-9-4-11(14)10(13)3-7(9)5-18-6-8(1-2-15)16-17-18/h3-4,6H,1-2,5,15H2

InChI Key

UAMSYHLUVXZPJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CN2C=C(N=N2)CCN

Origin of Product

United States

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